molecular formula C18H17NO7 B6429772 [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 3,4,5-trimethoxybenzoate CAS No. 1105243-73-9

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 3,4,5-trimethoxybenzoate

Cat. No.: B6429772
CAS No.: 1105243-73-9
M. Wt: 359.3 g/mol
InChI Key: QPQYOUUFTSARIY-UHFFFAOYSA-N
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Description

The compound [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 3,4,5-trimethoxybenzoate is a synthetic derivative featuring a 1,2-oxazole (isoxazole) core substituted at position 5 with a furan-2-yl group. The oxazole’s 3-position is linked via a methyl group to a 3,4,5-trimethoxybenzoate ester. This structure combines aromatic and heterocyclic motifs, which are common in bioactive molecules targeting cancer and inflammation. The 3,4,5-trimethoxybenzoyl group is a well-documented pharmacophore in tubulin inhibitors and antiproliferative agents . The compound’s synthesis likely involves electrophilic substitution or cyclization strategies, as seen in related derivatives of methyl 3,4,5-trimethoxybenzoate (CAS 1916-07-0), a precursor used in pharmaceuticals like Trimethoprim .

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO7/c1-21-15-7-11(8-16(22-2)17(15)23-3)18(20)25-10-12-9-14(26-19-12)13-5-4-6-24-13/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQYOUUFTSARIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCC2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 3,4,5-trimethoxybenzoate is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a furan ring and an oxazole moiety. Its molecular formula is C17H19N3O5C_{17}H_{19}N_{3}O_{5}, with a molecular weight of approximately 355 Da. The structural attributes contribute to its biological activity.

PropertyValue
Molecular FormulaC17H19N3O5
Molecular Weight355 Da
LogP2.04
Polar Surface Area (Å)91
Hydrogen Bond Acceptors5
Hydrogen Bond Donors0

Research indicates that this compound exhibits various biological activities through different mechanisms:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains. In vitro studies suggest it inhibits bacterial growth by interfering with cell wall synthesis and disrupting membrane integrity.
  • Anti-inflammatory Effects : Studies indicate that this compound can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
  • Antioxidant Properties : The presence of methoxy groups enhances the compound's ability to scavenge free radicals, contributing to its antioxidant capacity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) as low as 10 µg/mL for certain strains, indicating strong antibacterial potential.
  • Anti-inflammatory Mechanism : Another research article highlighted the compound's ability to inhibit the NF-kB signaling pathway in macrophages, leading to decreased expression of inflammatory markers. This was evidenced by reduced levels of TNF-alpha and IL-6 in treated cells compared to controls.

Pharmacological Applications

Given its diverse biological activities, this compound is being explored for various therapeutic applications:

  • Antibiotic Development : Due to its potent antimicrobial properties, researchers are considering it as a lead compound for developing new antibiotics.
  • Anti-inflammatory Drugs : Its ability to modulate inflammatory responses positions it as a candidate for treating inflammatory diseases such as arthritis and colitis.
  • Antioxidants in Nutraceuticals : The antioxidant properties may allow its use in dietary supplements aimed at reducing oxidative stress-related conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxazole Ring

The target compound’s oxazole ring bears a furan-2-yl substituent, distinguishing it from analogs with alternative aryl or heteroaryl groups. Key comparisons include:

Compound Name Substituent on Oxazole Biological Activity/Application Key Differences vs. Target Compound
[5-(2,3-Dichlorophenyl)furan-2-yl]methyl 3,4,5-trimethoxybenzoate (CAS 701965-65-3) 2,3-Dichlorophenyl Anticancer (hypothesized) Chlorinated phenyl instead of furan-2-yl
[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3,4,5-trimethoxybenzoate 5-Methylisoxazole Unknown (structural analog) Methylisoxazole substituent; amide linkage
5-(5-(4-Chlorophenyl)furan-2-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole 4-Chlorophenyl (pyrazole core) Anticancer (in vitro screening) Pyrazole core instead of oxazole; dihydro moiety

Impact of Substituents :

Variations in the Ester-Linked Motif

The 3,4,5-trimethoxybenzoate ester is a conserved feature in many anticancer agents. Comparisons include:

Compound Name Core Structure Biological Target Key Similarities vs. Target Compound
4-(3,4,5-Trimethoxybenzoyl)-2-aryl-1,2,3-triazoles (6a–6x) 1,2,3-Triazole Tubulin polymerization inhibition Same 3,4,5-trimethoxybenzoyl group; triazole core
Combretastatin Analogue (Oxazolone-linked) Oxazolone Antiangiogenic activity Trimethoxyphenyl moiety; oxazole-derived core

Role of 3,4,5-Trimethoxybenzoate :

  • Acts as a tubulin-binding pharmacophore by mimicking the colchicine site .
  • The methyl ester in the target compound may enhance cell permeability compared to carboxylic acid derivatives .
Physicochemical Properties

Data for methyl 3,4,5-trimethoxybenzoate (a precursor) provides a baseline:

  • Melting Point : 82–84°C; Boiling Point : 274–275°C .
  • Solubility : Insoluble in water, suggesting derivatives require formulation adjustments for bioavailability .

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